AG-1478 hydrochloride

Catalog No.
S517470
CAS No.
153436-53-4
M.F
C16H15Cl2N3O2
M. Wt
352.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AG-1478 hydrochloride

CAS Number

153436-53-4

Product Name

AG-1478 hydrochloride

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride

Molecular Formula

C16H15Cl2N3O2

Molecular Weight

352.2 g/mol

InChI

InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H

InChI Key

WDJDYIUSDDVWKB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(3-chloroanilino)-6,7-dimethoxyquinazoline, AG 1478, AG-1478, AG1478, RTKI cpd, tyrphostin AG 1478, tyrphostin AG 1478 monohydrochloride, tyrphostin AG 1478-mesylate, tyrphostin-AG1478

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC

The exact mass of the compound N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is 315.07745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693255. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AG-1478 hydrochloride (CAS 153436-53-4) is a highly potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, widely procured as a definitive benchmark tool compound for oncology and signal transduction research. Characterized by an exceptionally low IC50 of 3 nM in cell-free biochemical assays, it provides near-absolute target specificity, allowing researchers to isolate EGFR-dependent pathways without confounding cross-reactivity . Procuring the hydrochloride salt, as opposed to the free base, significantly enhances dissolution kinetics in standard laboratory solvents like DMSO, facilitating reproducible high-concentration stock solutions and reliable downstream formulation for both in vitro cellular assays and in vivo xenograft models .

Substituting AG-1478 hydrochloride with its free base equivalent or with first-generation clinical EGFR inhibitors (such as Gefitinib) introduces significant experimental and formulation risks. The free base form of AG-1478 is highly hydrophobic, frequently leading to micro-precipitation upon dilution in aqueous assay media, which generates artificially high apparent IC50 values and lot-to-lot assay variability . Furthermore, while clinical TKIs are heavily optimized for human pharmacokinetics and specific activating mutations (e.g., L858R or exon 19 deletions), AG-1478 provides a highly specific, unbiased baseline inhibition profile against wild-type and truncated EGFR. Using a clinical drug for basic pathway elucidation often introduces complex off-target effects or metabolism-adjusted characteristics that obscure fundamental mechanistics .

Absolute Kinase Selectivity: EGFR vs. HER2/PDGFR

When selecting a tool compound for pathway isolation, target selectivity is the primary procurement driver. AG-1478 demonstrates an IC50 of 3 nM for EGFR, while maintaining an IC50 of >100 μM for closely related kinases such as HER2 (ErbB2) and PDGFR . This >33,000-fold selectivity margin ensures that downstream phenotypic observations are strictly EGFR-dependent, outperforming broader-spectrum inhibitors that require complex deconvolution of off-target effects.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataAG-1478: 3 nM (EGFR)
Comparator Or BaselineHER2 and PDGFR: >100,000 nM
Quantified Difference>33,000-fold selectivity margin for EGFR over HER2/PDGFR
ConditionsCell-free biochemical kinase assay

Procuring a highly selective inhibitor eliminates the need for complex, multi-compound control matrices when isolating EGFR-specific signaling in multiplexed cellular models.

Solubility and Formulation Reliability: Hydrochloride vs. Free Base

The physical form of the inhibitor directly dictates assay reproducibility. AG-1478 hydrochloride achieves reliable dissolution in DMSO up to 50 mg/mL (approx. 158 mM) with mild sonication, whereas the free base is prone to incomplete dissolution and rapid precipitation upon introduction to aqueous environments . The hydrochloride salt is also highly compatible with standard in vivo vehicle systems, such as a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline mixture, ensuring clear solutions for accurate dosing.

Evidence DimensionMaximum reliable stock concentration and vehicle stability
Target Compound DataAG-1478 Hydrochloride: 50 mg/mL in DMSO; stable in PEG/Tween aqueous mixtures
Comparator Or BaselineAG-1478 Free Base: Variable dissolution, high risk of aqueous precipitation
Quantified DifferenceConsistent 50 mg/mL dissolution enabling high-concentration, stable stock storage
ConditionsStandard laboratory DMSO stock preparation and in vivo vehicle formulation

Procuring the hydrochloride salt prevents costly assay failures and variable dosing caused by the compound crashing out of solution in cell culture media or animal models.

Efficacy Against Truncated and Wild-Type EGFR Variants

Unlike clinical TKIs that are structurally biased toward specific activating mutations, AG-1478 provides robust baseline inhibition across diverse receptor states. In U87MG cell models, AG-1478 preferentially inhibits cells expressing truncated EGFR with an IC50 of 8.7 μM, and maintains measurable dose-dependent inhibition of endogenous wild-type EGFR (IC50 34.6 μM) . This makes it an essential control compound for studies involving non-mutated or structurally truncated EGFR where clinical analogs exhibit significant drop-offs in relative efficacy.

Evidence DimensionCellular Growth Inhibition (IC50)
Target Compound DataAG-1478: 8.7 μM (truncated EGFR), 34.6 μM (wild-type EGFR)
Comparator Or BaselineClinical TKIs (Require activating mutations like L858R for optimal low-nM efficacy)
Quantified DifferenceMaintains robust, predictable activity against wild-type and truncated receptors
ConditionsU87MG cell proliferation assay

Provides a reliable, unbiased baseline inhibitor for oncology research utilizing non-mutated or truncated EGFR cell lines where highly specialized clinical drugs underperform.

Strict EGFR Pathway Deconvolution in Multiplexed Assays

Due to its >33,000-fold selectivity over HER2 and PDGFR, AG-1478 hydrochloride is the optimal choice for isolating EGFR-specific signaling in complex cellular environments, ensuring that observed changes in downstream effectors (like ERK1/2 or AKT) are not artifacts of off-target kinase inhibition.

In Vivo Oncology Model Formulation and Dosing

The hydrochloride salt's superior solubility profile and compatibility with standard vehicle systems (e.g., DMSO/PEG300/Tween80) makes it highly suitable for xenograft studies requiring stable, high-concentration dosing without the risk of premature precipitation associated with the free base .

Baseline Benchmarking Against Novel TKIs

As a classic, potent inhibitor of both wild-type and truncated EGFR variants, AG-1478 serves as the definitive negative control or comparative baseline when evaluating the potency and selectivity of next-generation, mutation-specific TKIs in early-stage drug discovery .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

351.0541321 Da

Monoisotopic Mass

351.0541321 Da

Heavy Atom Count

23

LogP

3.51 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QP952C4RUW

Related CAS

170449-18-0 (Parent)
170449-18-0 (mono-hydrochloride)
153436-53-4 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

175178-82-2

Wikipedia

AG1478

Dates

Last modified: 08-15-2023
1: Hegab AE, Sakamoto T, Nomura A, Ishii Y, Morishima Y, Iizuka T, Kiwamoto T, Matsuno Y, Homma S, Sekizawa K. Niflumic acid and AG-1478 reduce cigarette smoke-induced mucin synthesis: the role of hCLCA1. Chest. 2007 Apr;131(4):1149-56. PubMed PMID: 17426222.
2: Clayton AH, Perugini MA, Weinstock J, Rothacker J, Watson KG, Burgess AW, Nice EC. Fluorescence and analytical ultracentrifugation analyses of the interaction of the tyrosine kinase inhibitor, tyrphostin AG 1478-mesylate, with albumin. Anal Biochem. 2005 Jul 15;342(2):292-9. PubMed PMID: 15913535.
3: Choi BH, Choi JS, Rhie DJ, Yoon SH, Min DS, Jo YH, Kim MS, Hahn SJ. Direct inhibition of the cloned Kv1.5 channel by AG-1478, a tyrosine kinase inhibitor. Am J Physiol Cell Physiol. 2002 Jun;282(6):C1461-8. PubMed PMID: 11997261.
4: Stekelenburg J, Klein BY, Ben-Bassat H, Rojansky N. Opposing effects of cyclosporin A and tyrphostin AG-1478 indicate a role for Src protein in the cellular control of mineralization. J Cell Biochem. 1998 Oct 1;71(1):116-26. PubMed PMID: 9736460.
5: Han Y, Caday CG, Nanda A, Cavenee WK, Huang HJ. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Res. 1996 Sep 1;56(17):3859-61. PubMed PMID: 8752145.

Explore Compound Types